molecular formula C5H12ClF2N B2844982 4,4-Difluoro-3-methylbutan-1-amine;hydrochloride CAS No. 2309467-93-2

4,4-Difluoro-3-methylbutan-1-amine;hydrochloride

Cat. No. B2844982
CAS RN: 2309467-93-2
M. Wt: 159.6
InChI Key: OOAHCHARDKUCIU-UHFFFAOYSA-N
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Description

“4,4-Difluoro-3-methylbutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2309467-93-2 . It has a molecular weight of 159.61 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “4,4-Difluoro-3-methylbutan-1-amine;hydrochloride” is 1S/C5H11F2N.ClH/c1-4(2-3-8)5(6)7;/h4-5H,2-3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

  • Oxazoline-Oxazinone Oxidative Rearrangement : A study by Pigza, Quach, and Molinski (2009) describes the stereoselective syntheses of fluorinated amino acids starting from compounds similar to 4,4-Difluoro-3-methylbutan-1-amine. This process involves a series of transformations including conversion to a chiral oxazoline and oxidative rearrangement, highlighting potential applications in synthesizing valuable amino acids (Pigza, Quach, & Molinski, 2009).

  • Complex Formation with Proton Donors : Castaneda, Denisov, and Schreiber (2001) investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, revealing insights into the equilibrium and thermodynamics of such interactions. This research could inform the understanding of interactions involving similar fluorinated amines (Castaneda, Denisov, & Schreiber, 2001).

  • Photocatalytic Hydrodefluorination : Senaweera, Singh, and Weaver (2014) described a method for photocatalytic hydrodefluorination, starting with perfluoroarenes. This technique may have implications for the modification or functionalization of compounds like 4,4-Difluoro-3-methylbutan-1-amine (Senaweera, Singh, & Weaver, 2014).

  • Amination Reactions : Research by George and Lappert (1969) demonstrated that aminostannanes can effectively aminate a variety of substrates, including fluorine-substituted compounds. This suggests potential pathways for aminating fluorinated butanamines (George & Lappert, 1969).

  • Asymmetric Synthesis of α-Branched Amines : Wangweerawong, Bergman, and Ellman (2014) reported the asymmetric intermolecular addition of non-acidic C–H bonds to imines, relevant for synthesizing enantiomerically enriched amine hydrochlorides. This could be applicable to the asymmetric synthesis of derivatives of 4,4-Difluoro-3-methylbutan-1-amine (Wangweerawong, Bergman, & Ellman, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to take in case of exposure or if specific incidents occur .

properties

IUPAC Name

4,4-difluoro-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-4(2-3-8)5(6)7;/h4-5H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAHCHARDKUCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-methylbutan-1-amine;hydrochloride

CAS RN

2309467-93-2
Record name 4,4-difluoro-3-methylbutan-1-amine hydrochloride
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